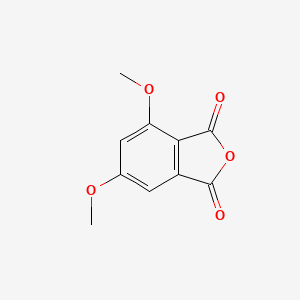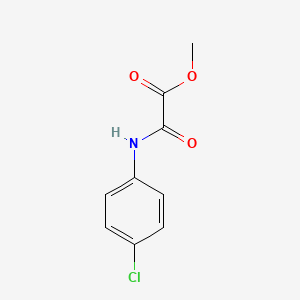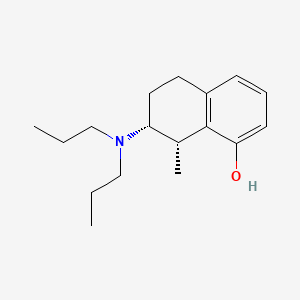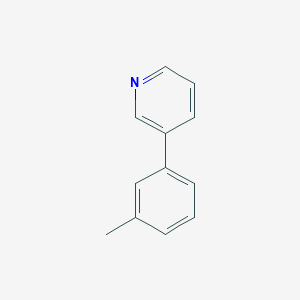
3-(3-Methylphenyl)pyridin
Übersicht
Beschreibung
3-(3-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of highly substituted pyridines, such as 3-(3-Methylphenyl)pyridine, can be achieved through the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air . This transformation allows FeCl3 to act as both an acid catalyst and an oxidant for the intermediate dihydropyridine . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .Molecular Structure Analysis
The molecular structure of 3-(3-Methylphenyl)pyridine consists of a pyridine ring attached to a methylphenyl group . The exact mass and monoisotopic mass of the compound are 169.089149355 g/mol .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Methylphenyl)pyridine primarily involve the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone . In this transformation, FeCl3 acts as both an acid catalyst and an oxidant for the intermediate dihydropyridine .Physical and Chemical Properties Analysis
3-(3-Methylphenyl)pyridine has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 155 . The compound has one rotatable bond .Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Pyridinderivate, wie z. B. "3-(3-Methylphenyl)pyridin", wurden auf ihre potenziellen biomedizinischen Anwendungen untersucht . So wurden beispielsweise 1H-Pyrazolo[3,4-b]pyridine, eine Gruppe heterozyklischer Verbindungen, die auch "this compound" umfassen können, synthetisiert und auf ihre biomedizinischen Anwendungen hin analysiert . Diese Verbindungen wurden in über 5500 Referenzen beschrieben, darunter 2400 Patente .
Antibakterielle Studien
Molekulare Hybride aus Pyrazolo[3,4-b]pyridin und Triazol, die auch "this compound" umfassen können, wurden entwickelt, synthetisiert und auf ihre arzneimittelähnliche Molekülstruktur und in vitro auf ihre Hemmpotenziale gegen S. aureus und K. pneumoniae analysiert. Dies deutet darauf hin, dass "this compound" möglicherweise bei der Entwicklung neuer antibakterieller Medikamente eingesetzt werden könnte .
Katalysator in chemischen Reaktionen
Pyridinderivate können auch als Katalysatoren in chemischen Reaktionen eingesetzt werden . So wurde beispielsweise Fe3O4@CoII (makrozyklischer Schiff-Basen-Ligand) als effizienter und wiedergewinnbarer Katalysator für die Synthese von Thiopyridin synthetisiert . Dies deutet darauf hin, dass "this compound" möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
It is known that pyridine derivatives can interact with various proteins and enzymes in the body . For instance, 3-Methylpyridine, a related compound, has been shown to interact with Collagenase 3 and Stromelysin-1 in humans .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or protein, thereby modulating its activity . The specific interactions and resulting changes caused by 3-(3-Methylphenyl)pyridine require further investigation.
Biochemical Pathways
Pyridine compounds are known to be metabolized by bacteria, such as bacillus and nocardia species, through various pathways . These pathways involve the conversion of pyridine to other compounds, which can then be further metabolized or excreted .
Pharmacokinetics
Related compounds such as 3-methylpyridine have been studied, and information about their adme properties may provide some insights
Result of Action
Pyridine derivatives are known to have various biological effects, depending on their specific structures and targets
Action Environment
The action, efficacy, and stability of 3-(3-Methylphenyl)pyridine can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present
Biochemische Analyse
Cellular Effects
The effects of 3-(3-Methylphenyl)pyridine on various cell types and cellular processes are diverse. In cancer cell lines, this compound has been shown to induce cytotoxicity and apoptosis, suggesting its potential as an anti-cancer agent . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the activity of key signaling molecules.
Molecular Mechanism
At the molecular level, 3-(3-Methylphenyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of 3-(3-Methylphenyl)pyridine to cytochrome P450 enzymes can inhibit or activate their catalytic function, depending on the specific enzyme and context .
Temporal Effects in Laboratory Settings
The effects of 3-(3-Methylphenyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-(3-Methylphenyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .
Dosage Effects in Animal Models
The effects of 3-(3-Methylphenyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-cancer activity. At higher doses, 3-(3-Methylphenyl)pyridine can induce toxic effects, including hepatotoxicity and neurotoxicity .
Metabolic Pathways
3-(3-Methylphenyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 3-(3-Methylphenyl)pyridine and its metabolites from the body.
Transport and Distribution
Within cells and tissues, 3-(3-Methylphenyl)pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of 3-(3-Methylphenyl)pyridine .
Subcellular Localization
The subcellular localization of 3-(3-Methylphenyl)pyridine is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 3-(3-Methylphenyl)pyridine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDBHTYIYKOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399707 | |
| Record name | 3-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-67-5 | |
| Record name | 3-(3-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
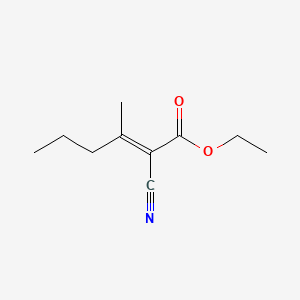

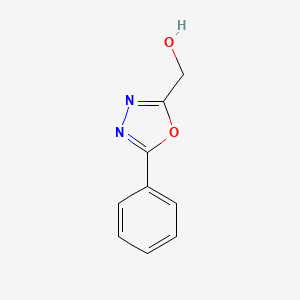
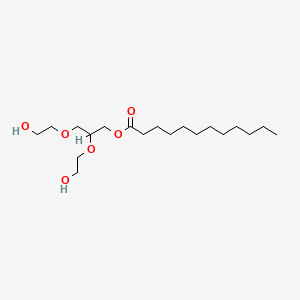


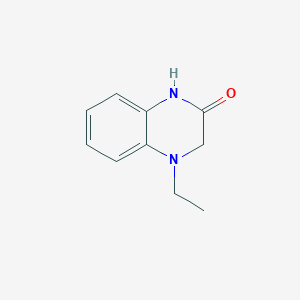
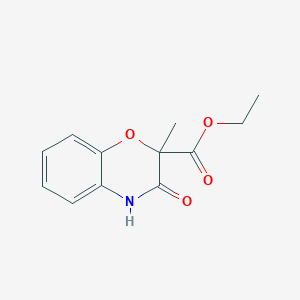
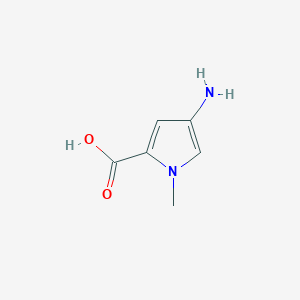
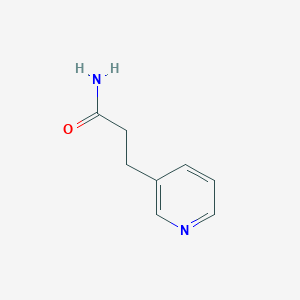
![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)
